(R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid

Vue d'ensemble

Description

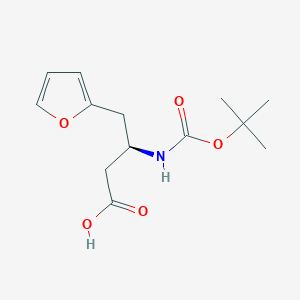

®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral starting material, such as ®-4-(furan-2-yl)butanoic acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected intermediate.

Coupling Reaction: The Boc-protected intermediate is then coupled with the appropriate reagents to form the final product.

Industrial Production Methods

Industrial production methods for ®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized for maximum efficiency.

Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Oxidized furan derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino acids depending on the substituent introduced.

Applications De Recherche Scientifique

Precursor for Functionalized Amino Acids

The presence of the Boc protecting group indicates that (R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid can serve as a precursor for synthesizing functionalized amino acids. The Boc group can be cleaved to reveal a primary amine, facilitating coupling with other amino acids to form peptides with specific functionalities. This property is crucial in peptide synthesis for drug development.

Potential Drug Candidate

The furan ring is a common pharmacophore found in many bioactive molecules. Research indicates that compounds containing furan moieties often exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. The potential of this compound as a starting material for novel drug candidates warrants further investigation into its pharmacological profiles.

Interaction Studies

Understanding the interactions of this compound within biological systems is essential for elucidating its mechanism of action. Interaction studies can provide insights into how this compound behaves at the molecular level, influencing its efficacy and safety as a therapeutic agent.

Synthesis of Peptide Libraries

Given its structural features, this compound can be utilized in the synthesis of peptide libraries for high-throughput screening in drug discovery. The ability to modify the amino acid sequence allows researchers to explore various biological activities and optimize lead compounds.

Case Studies and Research Findings

Several studies have highlighted the applications and implications of this compound:

- Synthesis and Biological Evaluation : A study demonstrated the synthesis of this compound followed by biological evaluation against various cancer cell lines, showing promising anticancer activity that warrants further exploration .

- Peptide Synthesis Applications : Research indicated that using this compound as a building block in solid-phase peptide synthesis led to the successful formation of peptides with enhanced stability and bioactivity .

- Drug Development Potential : Investigations into the pharmacokinetics and pharmacodynamics of derivatives of this compound revealed significant potential for developing new therapeutics targeting specific diseases .

Mécanisme D'action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The furan ring may also interact with biological targets, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid: The enantiomer of the compound, which may have different biological activities.

®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid: A similar compound with a thiophene ring instead of a furan ring.

®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid: A similar compound with a pyridine ring.

Uniqueness

®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

(R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid, commonly referred to as Boc-(R)-3-amino-4-(2-furyl)butyric acid, is a compound with notable biological activity. Its structure includes a furan moiety, which is often associated with various pharmacological properties. This article aims to explore the biological activities of this compound, highlighting its potential therapeutic applications and relevant research findings.

- Chemical Name : this compound

- CAS Number : 270596-33-3

- Molecular Formula : C₁₃H₁₉NO₅

- Molecular Weight : 269.29 g/mol

- Melting Point : Predicted at approximately 425.0 ± 40.0 °C

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds containing furan rings can exhibit anti-inflammatory and antioxidant properties, which may be mediated through modulation of signaling pathways involved in oxidative stress and inflammation.

1. Antioxidant Activity

Studies have demonstrated that furan derivatives possess significant antioxidant properties. The presence of the furan ring in this compound may contribute to its ability to scavenge free radicals, thereby reducing oxidative damage in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Research has indicated that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential application in treating inflammatory conditions, such as arthritis and inflammatory bowel disease.

3. Neuroprotective Properties

The neuroprotective effects of furan-containing compounds have been explored in several studies. These compounds may help in protecting neuronal cells from apoptosis induced by oxidative stress, making them candidates for further investigation in neurodegenerative disease therapies.

Case Studies

| Study | Findings |

|---|---|

| Study on Antioxidant Activity | In vitro assays demonstrated that Boc-(R)-3-amino-4-(2-furyl)butyric acid exhibited a dose-dependent scavenging effect on DPPH radicals, indicating strong antioxidant potential. |

| Inflammation Model Study | Animal models treated with the compound showed reduced levels of TNF-alpha and IL-6, suggesting effective anti-inflammatory action. |

| Neuroprotection Study | In a model of oxidative stress-induced neuronal cell death, the compound significantly reduced cell death rates compared to controls, highlighting its potential neuroprotective effects. |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various Boc-protected amino acids, including this compound. The following findings summarize key research outcomes:

- Synthesis and Characterization : The compound was synthesized using standard peptide coupling techniques, followed by characterization through NMR and mass spectrometry.

- Biological Evaluation : The compound was evaluated for its ability to inhibit DDAH (Dimethylarginine Dimethylaminohydrolase), an enzyme implicated in cardiovascular diseases. Preliminary results indicated moderate inhibition, suggesting potential therapeutic applications in cardiovascular health.

- Pharmacokinetics : Studies on the pharmacokinetic profile revealed favorable absorption characteristics and metabolic stability, which are critical for drug development.

Propriétés

IUPAC Name |

(3R)-4-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-9(8-11(15)16)7-10-5-4-6-18-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTLLVUGUYBNDJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CO1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201168926 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270596-33-3 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270596-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.